Cyclopropanesulfonamide: A Technical Guide to a Versatile Moiety in Modern Chemistry
Cyclopropanesulfonamide: A Technical Guide to a Versatile Moiety in Modern Chemistry
Introduction: The Rise of a Strained Ring in Scientific Innovation
In the landscape of modern chemical synthesis and drug discovery, the strategic incorporation of small, strained ring systems has become a cornerstone of molecular design. Among these, the cyclopropyl group, when appended to a sulfonamide, gives rise to cyclopropanesulfonamide – a molecule of significant interest. Its unique combination of a rigid, three-dimensional cyclopropane ring and the versatile sulfonamide functional group imparts a distinct set of chemical and physical properties that are increasingly exploited by researchers. This guide provides a comprehensive technical overview of cyclopropanesulfonamide, from its fundamental structural and chemical properties to its synthesis and its impactful applications in medicinal and agrochemical research. We will delve into the causality behind its utility, offering field-proven insights for scientists and drug development professionals aiming to leverage this potent chemical entity.
Molecular Structure and Physicochemical Properties: A Union of Strain and Functionality
Cyclopropanesulfonamide is an organic compound with the molecular formula C₃H₇NO₂S.[1][2] Its structure is characterized by a saturated three-membered carbon ring, the cyclopropane moiety, directly bonded to the sulfur atom of a sulfonamide group (-SO₂NH₂).[2] This arrangement creates a molecule with a fascinating interplay of electronic and steric effects. The cyclopropane ring, with its inherent ring strain, exhibits partial π-character, influencing the electronic properties of the adjacent sulfonamide.
The sulfonamide group itself is a key contributor to the molecule's properties, capable of acting as a hydrogen bond donor and acceptor.[2] This dual nature is critical for its interaction with biological targets. The presence of both the aliphatic, strained ring and the polar functional group results in a unique reactivity profile, useful in a variety of chemical transformations.[2]
Below is a summary of the key physicochemical properties of cyclopropanesulfonamide:
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NO₂S | [1][3] |
| Molecular Weight | 121.16 g/mol | [3] |
| CAS Number | 154350-29-5 | [3] |
| Appearance | White to off-white crystalline solid/powder | [1][2] |
| Melting Point | 95-98 °C | [4] |
| Boiling Point (Predicted) | 263.1 ± 23.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [1] |
| Water Solubility | Soluble | [4] |
| pKa (Predicted) | 10.69 ± 0.20 | [4] |
| LogP (Predicted) | -0.5 | [3] |
Spectroscopic Signature: Deciphering the Molecular Fingerprint
The structural characterization of cyclopropanesulfonamide relies on a combination of spectroscopic techniques. Each method provides a unique piece of the puzzle to confirm the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characteristic. The protons on the sulfonamide group (NH₂) typically appear as a broad singlet. The methine proton (CH) on the cyclopropane ring, being adjacent to the electron-withdrawing sulfonamide group, is shifted downfield. The methylene protons (CH₂) of the cyclopropane ring appear further upfield. A typical spectrum in DMSO-d₆ shows a broad singlet for the NH₂ protons around δ 6.78 ppm, a multiplet for the CH proton around δ 2.46-2.50 ppm, and a multiplet for the CH₂ protons around δ 0.86-0.89 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum is expected to show two signals for the cyclopropane ring. Due to the high degree of shielding in the three-membered ring, these carbons appear at unusually high field (low ppm values). For cyclopropane itself, the ¹³C chemical shift is notably negative at -2.7 ppm.[6] The carbon attached to the sulfonamide group would be expected to be further downfield compared to the other two equivalent carbons.
Infrared (IR) Spectroscopy: The IR spectrum of cyclopropanesulfonamide displays characteristic absorption bands for both the sulfonamide and cyclopropyl groups.
-
N-H Stretching: Asymmetric and symmetric stretching vibrations of the N-H bonds in the sulfonamide group are typically observed in the range of 3200-3400 cm⁻¹.[7]
-
S=O Stretching: The sulfonyl group exhibits strong, characteristic asymmetric and symmetric stretching bands between 1310-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.[7]
-
C-H Stretching (Cyclopropyl): The C-H bonds of the cyclopropane ring show stretching vibrations at higher wavenumbers than typical alkanes, usually in the 3040-3080 cm⁻¹ region.[8]
Mass Spectrometry (MS): In mass spectrometry, particularly under electrospray ionization (ESI) conditions, sulfonamides exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units.[9][10] This fragmentation can be a useful diagnostic tool for identifying sulfonamide-containing compounds.
Synthesis of Cyclopropanesulfonamide: A Practical Approach
A common and straightforward method for the laboratory-scale synthesis of cyclopropanesulfonamide involves the reaction of cyclopropanesulfonyl chloride with an excess of ammonia, typically in the form of ammonium hydroxide.[5]
Experimental Protocol: Synthesis from Cyclopropanesulfonyl Chloride
Objective: To synthesize cyclopropanesulfonamide from cyclopropanesulfonyl chloride.
Materials:
-
Cyclopropanesulfonyl chloride
-
Methanol
-
Ammonium hydroxide solution (e.g., 28-30%)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropanesulfonyl chloride (1.0 eq) in methanol at 0 °C (ice bath).[5]
-
Ammonolysis: To the cooled solution, slowly add an excess of ammonium hydroxide solution.[5] The use of a significant excess of ammonia is crucial to drive the reaction to completion and to neutralize the HCl byproduct formed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 16 hours.[5]
-
Workup - Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure using a rotary evaporator.[5]
-
Extraction: Extract the resulting aqueous mixture with ethyl acetate multiple times to ensure complete recovery of the product.[5]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[5]
-
Purification: Cyclopropanesulfonamide can often be obtained as a white solid of sufficient purity without further purification.[5] If necessary, recrystallization from a suitable solvent system can be performed.
Reactivity and Synthetic Utility
The reactivity of cyclopropanesulfonamide is dictated by its two key components: the sulfonamide group and the cyclopropane ring.
-
Sulfonamide Reactivity: The nitrogen atom of the sulfonamide can be deprotonated by a suitable base, and the resulting anion can participate in various reactions, such as N-alkylation or N-arylation, to generate a diverse range of derivatives.
-
Cyclopropane Ring Reactivity: The cyclopropane ring, being electron-rich due to its "bent" bonds, can be susceptible to ring-opening reactions under certain conditions, particularly when activated by adjacent electron-withdrawing groups.[11][12] The sulfonamide group acts as such an activating group, rendering the cyclopropane ring electrophilic and prone to attack by nucleophiles.[11][12] This reactivity provides a pathway to more complex, acyclic structures.
Applications in Medicinal Chemistry: A Bioisosteric Advantage
The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs.[7] The incorporation of a cyclopropyl moiety offers several advantages in drug design, making cyclopropanesulfonamide a valuable building block.
Bioisosterism: The cyclopropyl group is often employed as a bioisostere for other common chemical groups, such as isopropyl groups, gem-dimethyl groups, and even phenyl rings.[13] A bioisostere is a substituent that can replace another with similar physical or chemical properties to produce a compound with broadly similar biological effects.[14] This substitution can lead to improved potency, selectivity, metabolic stability, and pharmacokinetic properties.
A notable example of the application of the cyclopropanesulfonamide motif is in the development of inhibitors for the epidermal growth factor receptor (EGFR), particularly for treating non-small cell lung cancer with resistance mutations.[15] In this context, the cyclopropanesulfonamide moiety has been incorporated into novel inhibitor designs to overcome drug resistance.[15]
Safety and Handling
Cyclopropanesulfonamide is classified as harmful if swallowed and causes serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a dry, well-ventilated place.
Conclusion: A Small Ring with a Big Impact
Cyclopropanesulfonamide stands out as a chemical entity of considerable value to the scientific community. Its unique structural and electronic properties, stemming from the fusion of a strained cyclopropane ring and a versatile sulfonamide group, have positioned it as a key building block in the synthesis of complex molecules. For researchers in drug discovery and agrochemical development, the ability of the cyclopropyl group to act as a bioisostere offers a powerful tool for optimizing lead compounds. As our understanding of the subtle interplay between molecular structure and biological function deepens, the strategic application of moieties like cyclopropanesulfonamide will undoubtedly continue to drive innovation and lead to the development of novel and effective chemical solutions.
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